methyl N-[(3,4,5-trimethoxyphenyl)carbonyl]phenylalaninate
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Overview
Description
Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate is an organic compound with the molecular formula C19H23NO5 It is a derivative of propanoic acid and is characterized by the presence of a phenyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylalanine methyl ester in the presence of a formylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
- Methyl 3-phenyl-2-[(3,4,5-triethoxyphenyl)formamido]propanoate
- Methyl 3-[4-(propan-2-yl)phenyl]-3-[(thiophen-2-yl)formamido]propanoate
Uniqueness
Methyl 3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate is unique due to its specific structural features, such as the presence of both phenyl and trimethoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H23NO6 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C20H23NO6/c1-24-16-11-14(12-17(25-2)18(16)26-3)19(22)21-15(20(23)27-4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3,(H,21,22) |
InChI Key |
ISYFSYQOCAJJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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